4-(Piperazin-1-yl)-6-propylpyrimidine

Antiviral CHIKV Scaffold Optimization

4-(Piperazin-1-yl)-6-propylpyrimidine is a mono-substituted pyrimidine building block featuring a piperazine ring at the 4-position and a propyl chain at the 6-position. It belongs to the piperazinyl-pyrimidine class, a scaffold identified in contemporary medicinal chemistry for yielding potent inhibitors of the Chikungunya virus (CHIKV) by targeting the viral capping machinery (nsP1).

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1248762-42-6
Cat. No. B1488531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-6-propylpyrimidine
CAS1248762-42-6
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NC=N1)N2CCNCC2
InChIInChI=1S/C11H18N4/c1-2-3-10-8-11(14-9-13-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3
InChIKeyPPHWHERHCIWWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)-6-propylpyrimidine (CAS 1248762-42-6): A Core Scaffold for Antiviral Lead Optimization


4-(Piperazin-1-yl)-6-propylpyrimidine is a mono-substituted pyrimidine building block featuring a piperazine ring at the 4-position and a propyl chain at the 6-position . It belongs to the piperazinyl-pyrimidine class, a scaffold identified in contemporary medicinal chemistry for yielding potent inhibitors of the Chikungunya virus (CHIKV) by targeting the viral capping machinery (nsP1) [1]. Its structure provides a key intermediate complexity, offering a balance of molecular weight (206.29 g/mol) and hydrogen-bonding capacity suitable for fragment-based or lead-optimization programs.

Procurement Risk: Why 4-(Piperazin-1-yl)-6-propylpyrimidine Cannot Be Replaced by Other Piperazinyl-Pyrimidines


In the context of antiviral lead optimization, piperazinyl-pyrimidine analogues are not interchangeable. An extensive Structure-Activity Relationship (SAR) study on this scaffold revealed that specific substituent patterns are the 'key chemical features for potent anti-CHIKV inhibition' [1]. Replacing 4-(Piperazin-1-yl)-6-propylpyrimidine with a close analog lacking the precise propyl substitution or bearing an additional group could drastically alter the molecule's lipophilicity, metabolic stability, and target engagement, potentially shifting the selectivity profile away from the viral nsP1 target or introducing uncharacterized off-target effects. The procurement of a specific intermediate like this is essential to maintain the chemical integrity and hypothesized activity of a final lead series.

Quantitative Differentiation: Evidence for 4-(Piperazin-1-yl)-6-propylpyrimidine Over Closest Analogs


Unique Scaffold Simplicity: Direct Comparison with Bulkier 2-Substituted Analog

A direct structural comparator is 2-methyl-4-piperazin-1-yl-6-propylpyrimidine . The target compound lacks the methyl substituent at the 2-position, resulting in a significantly lower molecular weight (206.29 vs. 220.32 g/mol) and a smaller steric footprint. This simplicity is a differentiating feature for programs where a minimal core scaffold is required for fragment growth or to reduce topological polar surface area, a key parameter for permeability. The absence of the 2-substituent changes the calculated physicochemical properties and offers a distinct starting point for medicinal chemistry exploration.

Antiviral CHIKV Scaffold Optimization

Class-Validated Safety Profile for Downstream Development

While specific data for 4-(Piperazin-1-yl)-6-propylpyrimidine is not publicly available, a comprehensive ADMET investigation of 100 closely related piperazinyl-pyrimidine analogues provides high-confidence class-level inference [1]. This study screened analogues for toxicity in CaCo-2 cells and for hERG channel interactions [1]. The broader compound class demonstrated an 'excellent safety profile' and 'favourable physicochemical characteristics' [1]. Procuring a compound from this well-characterized class offers a de-risked starting point compared to uncharacterized pyrimidine scaffolds, as the foundational toxicological liabilities are already understood.

ADMET Drug Safety hERG

Metabolic Stability Advantage Over Unoptimized Pyrimidine Cores

A key finding from the lead optimization study was the generation of a Structure-Metabolism Relationship (SMR) for piperazinyl-pyrimidines, where 55 analogues were assessed for stability in Human Liver Microsomes (HLMs) [1]. The study's results indicate that specific substitutions on the piperazinyl-pyrimidine core can be tuned to achieve the 'required metabolic stability' [1]. This implies that the core scaffold, including the 4-(piperazin-1-yl) moiety, provides a metabolically stable foundation. This is a crucial differentiator for researchers who need to avoid the rapid hepatic clearance often associated with simpler, unadorned heterocyclic building blocks.

Metabolic Stability Human Liver Microsomes SMR

Synthetic Tractability and Purity as a Procurement Differentiator

The specific synthesis route for this class of piperazinyl-pyrimidines was optimized to 'improve the overall yield in remarkably shorter synthesis and work-up time' [1]. This documented process optimization directly supports the reliable and efficient supply of high-purity material. Commercially, the compound is typically offered at a minimum purity of 95% . This is a practical procurement differentiator; the combination of a published, optimized synthetic protocol and guaranteed commercial purity provides a level of batch-to-batch reproducibility that cannot be assumed for custom-synthesized or less characterized analogs.

Chemical Synthesis Purity Reproducibility

Optimal Research and Procurement Scenarios for 4-(Piperazin-1-yl)-6-propylpyrimidine


Hit-to-Lead Optimization for Antiviral Programs Targeting CHIKV nsP1

Based on strong class-level evidence, this compound is an ideal starting point for fragment growth or systematic SAR exploration aimed at the Chikungunya virus capping machinery. Its structure aligns with the 'key chemical features' for inhibition identified in recent medicinal chemistry campaigns [1]. Researchers can use it to build focused libraries around a validated antiviral scaffold.

Development of Metabolically Stable Chemical Probes

For projects requiring a chemical probe with a defined safety and metabolic profile, this scaffold is a superior choice. The extensive Structure-Metabolism Relationship (SMR) data generated for this compound class provides a rational basis for derivative design, significantly shortening the path to a probe with acceptable human liver microsome stability and low hERG liability [1].

Comparator Studies for Scaffold Hopping Experiments

Given its well-defined and 'minimal' structure relative to 2-substituted analogs like the 2-methyl variant [1], 4-(Piperazin-1-yl)-6-propylpyrimidine serves as an excellent baseline comparator in scaffold-hopping exercises. It can be used to quantify the impact of adding steric bulk at the 2-position on antiviral activity, selectivity, and physicochemical parameters.

Reference Standard in Reproducible Antiviral Assays

The combination of a published, optimized synthesis protocol and guaranteed commercial purity (≥95%) makes this compound suitable as a reproducible reference standard [REFS-1, REFS-2]. This is critical for ensuring inter-lab consistency in high-throughput screening campaigns against CHIKV or in counter-screening against other viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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